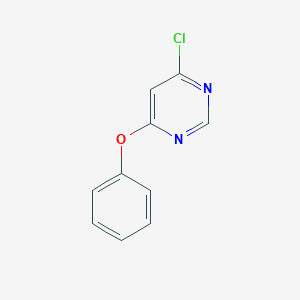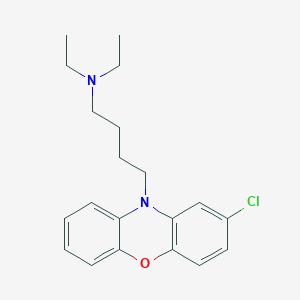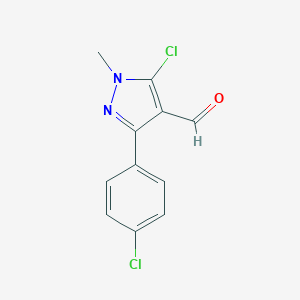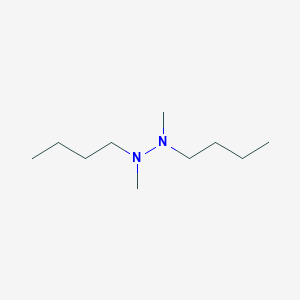
Hydrazine, N,N'-dibutyl-N,N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, N,N'-dibutyl-N,N'-dimethyl-, also known as DBDMH, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. DBDMH is widely used as a disinfectant and biocide in water treatment, as well as in the synthesis of other chemicals.
Mecanismo De Acción
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- acts as a biocide by releasing hypobromous acid upon dissolution in water. Hypobromous acid is a strong oxidizing agent that reacts with cellular components of microorganisms, leading to their destruction. Hydrazine, N,N'-dibutyl-N,N'-dimethyl- also acts as a strong oxidizing agent itself, which contributes to its effectiveness as a disinfectant.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- can cause irritation to the skin, eyes, and respiratory tract upon exposure. It is also toxic when ingested or inhaled in large quantities. However, at low concentrations, Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is not harmful to humans and has been deemed safe for use in water treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is a highly effective disinfectant and biocide, making it a valuable tool in various scientific research applications. Its solubility in water and organic solvents also makes it easy to use in laboratory settings. However, its toxicity and potential for irritation make it important to handle with care and use in appropriate concentrations.
Direcciones Futuras
There are several potential future directions for research involving Hydrazine, N,N'-dibutyl-N,N'-dimethyl-. One area of interest is the development of new synthesis methods for Hydrazine, N,N'-dibutyl-N,N'-dimethyl- that are more efficient and environmentally friendly. Another area of interest is the investigation of Hydrazine, N,N'-dibutyl-N,N'-dimethyl-'s potential as a disinfectant and biocide in medical settings, such as in the sterilization of medical equipment. Additionally, further research could be done to explore the potential use of Hydrazine, N,N'-dibutyl-N,N'-dimethyl- in the synthesis of new organic compounds with unique properties.
Métodos De Síntesis
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is synthesized by the reaction of hydrazine hydrate with dibutylamine and dimethyl sulfate. The reaction proceeds under basic conditions and produces Hydrazine, N,N'-dibutyl-N,N'-dimethyl- as the main product.
Aplicaciones Científicas De Investigación
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is used in various scientific research applications, including water treatment, synthesis of organic compounds, and as a biocide. It is commonly used as a disinfectant in swimming pools, spas, and other water systems to control bacterial growth. Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
116149-14-5 |
|---|---|
Nombre del producto |
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- |
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
1,2-dibutyl-1,2-dimethylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-7-9-11(3)12(4)10-8-6-2/h5-10H2,1-4H3 |
Clave InChI |
HUUBGMAZZGQSLS-UHFFFAOYSA-N |
SMILES |
CCCCN(C)N(C)CCCC |
SMILES canónico |
CCCCN(C)N(C)CCCC |
Otros números CAS |
116149-14-5 |
Sinónimos |
1,2-dibutyl-1,2-dimethyl-hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
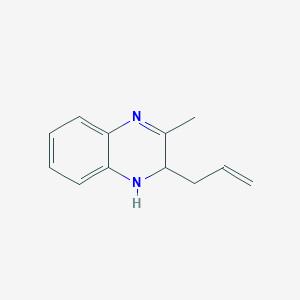

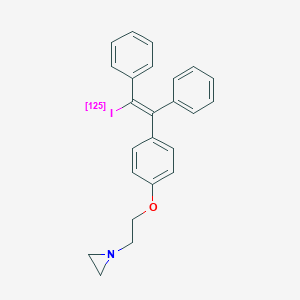
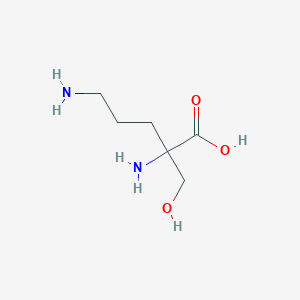

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
